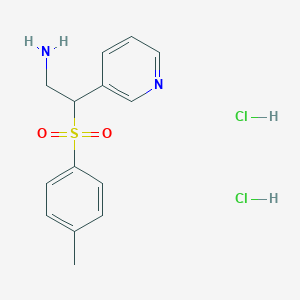

2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-2-pyridin-3-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S.2ClH/c1-11-4-6-13(7-5-11)19(17,18)14(9-15)12-3-2-8-16-10-12;;/h2-8,10,14H,9,15H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDWLIFQNYREHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride typically involves multiple steps:

Formation of the sulfonyl group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an appropriate nucleophile.

Attachment of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the ethan-1-amine group: This step may involve the reduction of a nitrile or an amide precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the amine group.

Reduction: Reduction reactions could target the sulfonyl group or the pyridine ring.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that 2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance:

- In vitro tests have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .

Anticancer Potential

Research has also explored the compound's potential in cancer therapy. Preliminary findings suggest that it may inhibit certain cancer cell lines by interfering with cellular signaling pathways. For example:

- Studies focusing on its effect on apoptosis in tumor cells have shown promising results, indicating that it could serve as a lead compound for developing new anticancer drugs .

Therapeutic Applications

Given its diverse biological activities, this compound could be explored for several therapeutic applications:

- Antibacterial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic formulations.

- Cancer Treatment : The ability to induce apoptosis in cancer cells opens avenues for its use in oncology.

- Neurological Disorders : Some derivatives of pyridine compounds are being investigated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial properties of various sulfonamide compounds, including this compound. Results indicated that this compound exhibited notable inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option .

Case Study 2: Cancer Cell Apoptosis

In another research effort, the compound was tested against human cancer cell lines to assess its ability to induce apoptosis. The findings demonstrated that it significantly reduced cell viability and induced morphological changes characteristic of apoptosis, suggesting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Core Substituents

- Target Compound: Contains a 4-methylbenzenesulfonyl group and pyridin-3-yl group on the ethanamine backbone.

- 2-(Pyridin-3-yl)ethan-1-amine dihydrochloride (): Lacks the sulfonyl group, resulting in a simpler structure with reduced molecular weight (207.20 vs. ~361.28 for the target). This compound serves as a precursor in synthesis, achieving a 38.4% yield via reaction with dicyandiamide .

- 2-{3H-imidazo[4,5-b]pyridin-3-yl}ethan-1-amine dihydrochloride (): Features an imidazo[4,5-b]pyridine fused ring system instead of a pyridin-3-yl group. This modification may alter hydrogen-bonding interactions and bioavailability .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (HCl Salt) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₈Cl₂N₂O₂S | 361.28 (calculated) | High (dihydrochloride) | Sulfonyl, pyridinyl |

| 2-(Pyridin-3-yl)ethan-1-amine dihydrochloride | C₇H₁₁Cl₂N₂ | 207.20 | Moderate | Pyridinyl |

| 2-{3H-imidazo[4,5-b]pyridin-3-yl}ethan-1-amine dihydrochloride | C₇H₁₃Cl₂N₃ | 234.11 (calculated) | Moderate | Imidazo[4,5-b]pyridine |

- Solubility : The dihydrochloride salt of the target compound improves aqueous solubility compared to free-base forms. However, the sulfonyl group may reduce lipophilicity relative to the imidazo analog in .

- Stability : The electron-withdrawing sulfonyl group in the target compound may enhance resistance to oxidative degradation compared to analogs lacking this moiety.

Pharmacological Implications

- Target Compound : Hypothesized to act as a dual FFAR1/FFAR4 modulator due to structural similarities to compounds in , which describes dual-acting allosteric modulators. The sulfonyl group could enable simultaneous interaction with both receptor subtypes .

- 2-(Pyridin-3-yl)ethan-1-amine dihydrochloride : Likely exhibits narrower receptor specificity due to the absence of the sulfonyl group, limiting its utility in multi-target therapies.

- Imidazo[4,5-b]pyridine Analog (): The fused heterocycle may confer selectivity for kinase targets or nucleic acid-binding proteins, diverging from the metabolic receptor focus of the target compound .

Research Findings and Data Gaps

- Synthesis : While provides a pathway for precursor synthesis, data on the target compound’s sulfonylation steps and final yield are absent.

- Bioactivity: No direct pharmacological data are available for the target compound. Extrapolations from suggest FFAR1/FFAR4 modulation, but experimental validation is required.

- Comparative Solubility : The imidazo analog in may exhibit better membrane permeability due to its heterocyclic structure, whereas the target compound’s solubility depends heavily on its ionic form .

Biological Activity

2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article explores its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C14H18Cl2N2O2S

- Molecular Weight : 349.3 g/mol

- CAS Number : 1177350-19-4

The compound primarily acts as an inhibitor of specific enzymes and receptors associated with various diseases. Its structural features allow it to interact with biological targets effectively, influencing pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit anticancer activity through various mechanisms:

- Cytotoxicity : In vitro assays demonstrated that derivatives of this compound show enhanced cytotoxic effects against several cancer cell lines. Notably, one study reported its ability to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

- Targeting Kinases : The compound has been evaluated for its inhibitory effects on kinases implicated in tumorigenesis. Selectivity profiling against a panel of 342 protein kinases indicated significant inhibitory activity, suggesting its potential as a targeted therapy .

- Mechanistic Insights : The biological evaluation revealed that the compound could induce ferroptosis—a form of regulated cell death—by covalently interacting with critical proteins such as GPX4, which is essential for maintaining cellular redox homeostasis .

Neuroprotective Effects

The compound's neuroprotective properties have also been investigated, particularly in relation to Alzheimer's disease:

- Cholinesterase Inhibition : Similar piperidine derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can enhance cholinergic signaling, potentially alleviating symptoms associated with neurodegeneration .

- Antioxidant Activity : Research has indicated that compounds with similar structures possess antioxidant properties, which may protect neuronal cells from oxidative stress—an important factor in neurodegenerative diseases .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of this compound in various cancer models. The findings suggested:

- Cell Lines Tested : FaDu (hypopharyngeal), MCF7 (breast), and A549 (lung).

- IC50 Values :

- FaDu: 25 µM

- MCF7: 30 µM

- A549: 28 µM

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| FaDu | 25 | Apoptosis induction |

| MCF7 | 30 | Cell cycle arrest |

| A549 | 28 | Ferroptosis |

Study 2: Neuroprotective Effects

In a study focusing on neuroprotective effects, the compound was tested for its ability to inhibit cholinesterase activity:

- Results :

- AChE Inhibition: 70% at 10 µM concentration.

- BuChE Inhibition: 65% at the same concentration.

Q & A

Basic: What are the optimal synthetic conditions and purity validation methods for this compound?

Answer:

Synthesis typically involves multi-step reactions, starting with sulfonylation of pyridine derivatives followed by amine functionalization. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures (50–80°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization (ethanol/water mixtures) improves yield and purity .

- Purity Validation : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with - and -NMR to confirm structural integrity. Elemental analysis ensures stoichiometric chloride content .

Advanced: How to resolve discrepancies in biological activity data across different assay models?

Answer:

Discrepancies may arise from assay sensitivity or off-target effects. Methodological strategies include:

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based kinetics) with cell viability assays (MTT or apoptosis markers) .

- Dose-Response Analysis : Use Hill plots to assess potency (EC) and efficacy differences.

- Variable Control : Standardize cell lines, serum conditions, and incubation times. Cross-validate with CRISPR knockouts of suspected off-target receptors .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation : -NMR (pyridine protons at δ 8.2–8.8 ppm; sulfonyl group at δ 3.1–3.3 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Purity Assessment : Reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm.

- Salt Form Verification : Ion chromatography for chloride content and thermogravimetric analysis (TGA) to confirm dihydrochloride stoichiometry .

Advanced: What mechanistic strategies elucidate its enzyme inhibition?

Answer:

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Vary substrate concentrations with fixed inhibitor doses .

- Structural Biology : Co-crystallization with target enzymes (e.g., X-ray diffraction at 1.8–2.2 Å resolution) identifies binding motifs. REFMAC software refines electron density maps .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities; molecular dynamics simulations (AMBER) assess stability of enzyme-inhibitor complexes .

Basic: How to design stability studies for determining storage conditions?

Answer:

- Accelerated Stability Testing : Store aliquots at 4°C, 25°C (60% RH), and 40°C for 1–3 months. Monitor degradation via HPLC peak area reduction (>10% indicates instability) .

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products (e.g., sulfoxide derivatives) using LC-MS .

- Recommendations : Store lyophilized powder at -20°C under argon to prevent hygroscopic degradation.

Advanced: How to troubleshoot low yields in the final synthetic step?

Answer:

- Parameter Screening : Use Design of Experiments (DoE) to optimize temperature, solvent polarity (e.g., switch from THF to DMSO), and catalyst loading (e.g., Pd/C for coupling steps) .

- Intermediate Analysis : Track reaction progress with inline FTIR or -NMR to identify incomplete sulfonylation or premature chloride displacement.

- Side Reaction Mitigation : Add scavengers (e.g., trisamine to trap excess sulfonyl chloride) .

Basic: What impurities are common, and how are they identified?

Answer:

- By-Products : Unreacted pyridine precursors (detected via TLC, R = 0.3 in ethyl acetate) or over-sulfonylated derivatives (mass shifts in HRMS).

- Degradation Products : Hydrolysis of the sulfonyl group (monitor via -NMR if fluorinated analogs exist) .

- Validation : Spiking with synthesized impurity standards confirms HPLC retention times .

Advanced: How can computational methods predict target interactions?

Answer:

- Docking Studies : Use AutoDock to simulate binding to homology-modeled receptors. Prioritize poses with lowest ΔG values.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide structural modifications .

- Machine Learning : Train neural networks on existing bioactivity datasets to predict novel targets (e.g., kinase inhibition) .

Basic: Key considerations for scaling synthesis from lab to pilot scale?

Answer:

- Heat Management : Use jacketed reactors for exothermic steps (e.g., sulfonylation).

- Solvent Recovery : Implement distillation systems for DMF or methanol reuse.

- Process Control : Inline PAT (Process Analytical Technology) tools monitor reaction endpoints (e.g., Raman spectroscopy for sulfonyl group detection) .

Advanced: Interpreting conflicting spectroscopic data during structure confirmation?

Answer:

- Polymorph Detection : Compare PXRD patterns with known forms; variable-temperature NMR identifies dynamic proton exchange .

- Solvate Identification : TGA-DSC detects bound solvents (e.g., water or ethanol loss at 100–150°C).

- Advanced NMR : - COSY and HSQC resolve overlapping signals; -NMR confirms chloride coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.